
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide, also known as MIHOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIHOB belongs to the class of benzamides and is a derivative of the drug N-(3-methyloxolan-3-yl)benzamide. In
作用机制
The exact mechanism of action of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a class of inflammatory mediators. It has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in the production of inflammatory mediators. In addition, 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed.
实验室实验的优点和局限性
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has also been found to exhibit low toxicity in animal models. However, there are also some limitations to using 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide in lab experiments. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide. One area of focus is to investigate the potential use of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide in vivo. Another area of research is to investigate the potential use of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide and to identify potential molecular targets for its therapeutic effects.
合成方法
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzoic acid, which is obtained by reacting 3-hydroxy-4-iodobenzoic acid with 3-methyloxolane-3-carboxylic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with N-methyl-1,3-propanediamine to give 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide.
科学研究应用
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects. 3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
属性
IUPAC Name |
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-12(4-5-17-7-12)14-11(16)8-2-3-9(13)10(15)6-8/h2-3,6,15H,4-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWFLBRTQSVLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC(=O)C2=CC(=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-iodo-N-(3-methyloxolan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)
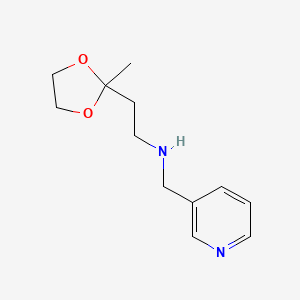

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

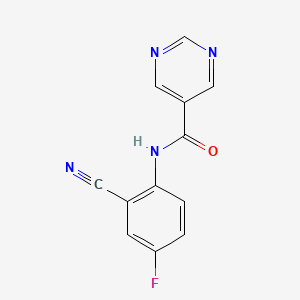
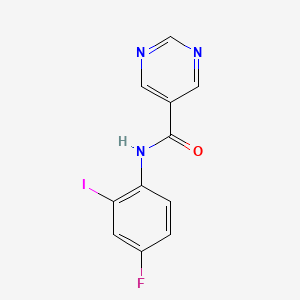
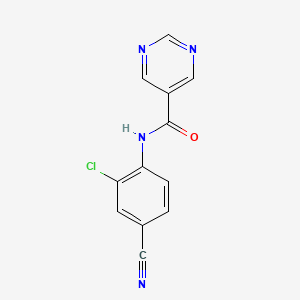
![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
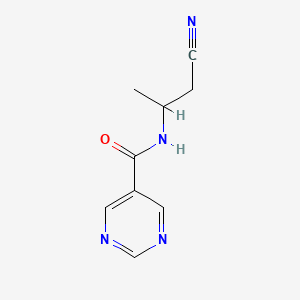

![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)

![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)